

# "Antifungal agent 67" chemical structure and properties

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Compound of Interest

Compound Name: Antifungal agent 67

Cat. No.: B12372089

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# **In-Depth Technical Guide to Antifungal Agent 67**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Antifungal agent 67, also identified as compound 9, is a novel imidazole-based antifungal compound derived from eugenol. It has demonstrated significant in vitro activity against a range of pathogenic yeasts, including various Candida species and Cryptococcus gattii. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and antifungal susceptibility testing are presented, along with a summary of its known mechanism of action, which involves the inhibition of fungal ergosterol biosynthesis. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

# **Chemical Structure and Properties**

**Antifungal agent 67** is a synthetic imidazole derivative. Its chemical structure and key properties are summarized below.

#### Chemical Structure:

• IUPAC Name: 1-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-imidazole



• CAS Number: 2925307-52-2

Molecular Formula: C23H25CIN2O3

Molecular Weight: 412.91 g/mol

• SMILES: CIC1=CC=C(C=C1)COC(COC2=CC=C(CC=C)C=C2OC)CN3C=CN=C3

### Physicochemical Properties:

Property	Value	Reference
Molecular Weight	412.91 g/mol	[1]
Molecular Formula	C23H25CIN2O3	[1]
Appearance	Not explicitly reported	
Solubility	Not explicitly reported	-
Purity	>98% (Commercially available)	[2]

# **Biological Activity**

**Antifungal agent 67** has been evaluated for its in vitro activity against several clinically relevant fungal pathogens. The minimum inhibitory concentrations (MIC) required to inhibit 80% of fungal growth (MIC<sub>80</sub>) have been determined using the broth microdilution method.

### Table of Antifungal Activity (MIC<sub>80</sub>):

Fungal Strain	MIC <sub>80</sub> (μM)
Candida albicans	4.6
Candida auris	36.4
Candida sp.	4.6 - 75.3
Cryptococcus gattii	4.6 - 75.3



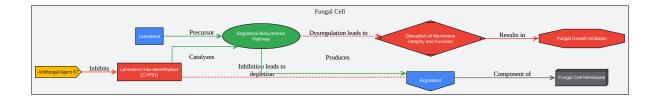
Data sourced from a study by Campos Péret et al. (2023)[3][4].

#### Cytotoxicity:

Cell Line	СС <sub>50</sub> (µМ)	Reference
Healthy neonatal rat cardiomyoblasts	33.6	[1]

## **Mechanism of Action**

As an imidazole antifungal agent, the primary mechanism of action of **Antifungal agent 67** is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[3][5]. This is achieved by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme[3][6]. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth[6][7].



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Caption: Proposed mechanism of action for Antifungal Agent 67.

## **Experimental Protocols**



## Synthesis of Antifungal Agent 67 (Compound 9)

The synthesis of **Antifungal agent 67** is based on the derivatization of eugenol. The general synthetic scheme involves the protection of the hydroxyl group of eugenol, followed by oxidative cleavage of the alkene to an aldehyde, reduction to an alcohol, conversion to a mesylate, and finally substitution with imidazole.

A detailed, step-by-step protocol for a similar imidazole synthesis is outlined below and should be adapted based on the specific starting materials and reagents for **Antifungal Agent 67**:

- Protection of Hydroxyl Group: To a solution of the starting phenol (1 equivalent) in a suitable solvent (e.g., acetone), add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.5 equivalents) and the appropriate benzyl bromide (1.1 equivalents). Stir the reaction mixture at room temperature until completion (monitored by TLC). Filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the protected intermediate.
- Oxidative Cleavage: Dissolve the protected intermediate (1 equivalent) in a mixture of a suitable solvent system (e.g., dichloromethane/methanol). Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the reaction to warm to room temperature. Concentrate the mixture and purify by column chromatography to yield the aldehyde.
- Reduction to Alcohol: Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise.
   Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the alcohol.
- Mesylation: Dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir the reaction at 0 °C for the specified time. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the mesylate.



Imidazole Substitution: To a solution of imidazole (2 equivalents) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH, 2 equivalents) at 0 °C. Stir for 30 minutes, then add a solution of the mesylate (1 equivalent) in the same solvent. Allow the reaction to proceed at room temperature or with heating as required. Quench the reaction with water and extract the product. Purify the crude product by column chromatography to obtain Antifungal Agent 67.

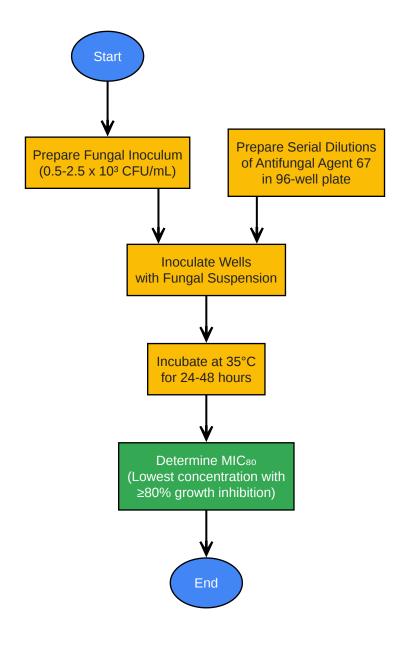
Note: This is a generalized protocol. For the exact reaction conditions, stoichiometry, and purification methods for **Antifungal Agent 67**, it is imperative to consult the primary literature[3].

## **Broth Microdilution Antifungal Susceptibility Testing**

The in vitro antifungal activity of **Antifungal agent 67** is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts[8].

**Experimental Workflow:** 





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Caption: Workflow for antifungal susceptibility testing.

#### **Detailed Protocol:**

- Preparation of Antifungal Stock Solution: Prepare a stock solution of Antifungal agent 67 in dimethyl sulfoxide (DMSO).
- Preparation of Microdilution Plates: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)



in 96-well microtiter plates. The final concentrations should typically range to cover the expected MIC values.

- Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ colonyforming units (CFU)/mL.
- Inoculation and Incubation: Inoculate each well of the microdilution plates with the fungal suspension. Include a drug-free well as a growth control and a non-inoculated well as a sterility control. Incubate the plates at 35°C for 24 to 48 hours.
- Determination of MIC: The MIC is determined visually or spectrophotometrically as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (≥80% for MIC<sub>80</sub>) compared to the growth control.

## Conclusion

Antifungal agent 67 is a promising imidazole-based compound with potent in vitro activity against clinically important yeasts. Its mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, makes it a valuable lead for further development. The data and protocols presented in this technical guide provide a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds in the ongoing search for novel antifungal agents. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models.

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